(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure and potential applications in research. Its molecular formula is , and it has a molecular weight of 412.87 g/mol. The compound is typically available with a purity of around 95% and is used in various scientific studies, particularly in the field of medicinal chemistry and pharmacology .
This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a chlorophenyl group and a methoxy group enhances its potential pharmacological effects, making it a subject of interest in drug development .
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions.
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for optimizing yield and purity but are not specified in the available data .
The molecular structure of (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be represented using various notations:
InChI=1S/C22H21ClN2O4/c1-27-19-6-2-4-14-12-18(21(26)24-13-17-5-3-11-28-17)22(29-20(14)19)25-16-9-7-15(23)8-10-16/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,24,26)
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)NCC4CCCO4
These representations highlight the compound's intricate arrangement of atoms and functional groups that contribute to its chemical behavior .
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvents) are critical for controlling these transformations but are not fully detailed in the sources available .
The mechanism of action for (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is not explicitly outlined in the literature but can be inferred based on its structural features:
Further experimental studies would be necessary to elucidate specific mechanisms at the molecular level .
The physical properties include:
Key chemical properties include:
Relevant data on melting point or boiling point were not provided but are essential for practical applications .
(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has several scientific applications:
Continued research may reveal additional therapeutic uses or mechanisms that could expand its application scope within pharmacology .
CAS No.: 3663-42-1
CAS No.: 92292-84-7
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7